(4-Bromo-2-methoxybenzyl)-dimethylamine
Overview
Description
(4-Bromo-2-methoxybenzyl)-dimethylamine is an organic compound that features a bromine atom, a methoxy group, and a dimethylamine group attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methoxybenzyl)-dimethylamine typically involves the reaction of 4-bromo-2-methoxybenzyl chloride with dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-methoxybenzyl)-dimethylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include substituted benzylamines, benzyl alcohols, and benzyl cyanides.
Oxidation: Products include benzaldehydes and benzoic acids.
Reduction: Products include dehalogenated benzylamines and benzyl alcohols.
Scientific Research Applications
(4-Bromo-2-methoxybenzyl)-dimethylamine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of functional materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of (4-Bromo-2-methoxybenzyl)-dimethylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards its molecular targets. The dimethylamine group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methoxybenzyl alcohol
- 4-Bromo-2-methoxybenzaldehyde
- 4-Bromo-2-methoxybenzoic acid
Uniqueness
(4-Bromo-2-methoxybenzyl)-dimethylamine is unique due to the presence of the dimethylamine group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s nucleophilicity and can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)7-8-4-5-9(11)6-10(8)13-3/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUIUGZXJVKJEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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